molecular formula C24H30ClF3N2O4 B13745723 Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride CAS No. 23771-12-2

Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride

Cat. No.: B13745723
CAS No.: 23771-12-2
M. Wt: 503.0 g/mol
InChI Key: FUIIBZZLIMCDIH-UHFFFAOYSA-N
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Description

"Butyrophenone, 3',4',5'-trimethoxy-4-(4-(α,α,α-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride" is a butyrophenone derivative characterized by a trifluoromethyl-substituted m-tolyl group attached to the piperazine ring and a 3,4,5-trimethoxy-substituted benzoyl moiety. The monohydrochloride salt enhances its solubility and bioavailability. Butyrophenones are historically significant in neuropsychopharmacology due to their dopamine receptor antagonism, which underpins their antipsychotic and antiemetic properties .

Properties

CAS No.

23771-12-2

Molecular Formula

C24H30ClF3N2O4

Molecular Weight

503.0 g/mol

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;chloride

InChI

InChI=1S/C24H29F3N2O4.ClH/c1-31-21-14-17(15-22(32-2)23(21)33-3)20(30)8-5-9-28-10-12-29(13-11-28)19-7-4-6-18(16-19)24(25,26)27;/h4,6-7,14-16H,5,8-13H2,1-3H3;1H

InChI Key

FUIIBZZLIMCDIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCC[NH+]2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Butyrophenone Core: This step involves the reaction of a suitable phenol derivative with a butyryl chloride in the presence of a base to form the butyrophenone core.

    Introduction of Methoxy Groups: Methoxylation of the aromatic ring is achieved using methanol and a suitable catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the butyrophenone core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halide derivatives and nucleophiles under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a tool to study receptor-ligand interactions and signal transduction pathways.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among butyrophenone derivatives lie in the substituents on the piperazine ring and the benzoyl group. Below is a comparative analysis:

Compound Molecular Formula Piperazine Substituent Benzoyl Substituent Salts/Modifications Key Pharmacological Features
Target Compound C₂₄H₂₈F₃N₂O₄·HCl (hypothetical) 4-(α,α,α-trifluoro-m-tolyl) 3',4',5'-trimethoxy Monohydrochloride Likely high D₂/5-HT₂A affinity due to trifluoromethyl and trimethoxy groups (inferred from analogues)
4-[4-(2-Methoxyphenyl)piperazinyl]-3,4,5-trimethoxybutyrophenone (CID 28746) C₂₄H₃₂N₂O₅·2HCl 2-Methoxyphenyl 3,4,5-trimethoxy Dihydrochloride Moderate serotonin receptor affinity; used in neuroleptic research
Haloperidol C₂₁H₂₃ClFNO₂ 4-(4-chlorophenyl)-4-hydroxypiperidine 4-fluorophenyl Free base High D₂ affinity; first-line antipsychotic
Molindone Analogue (Compound 2, ) C₂₄H₂₈N₂O₃ 2-Methyl-3-ethyl-5-(4-o-methoxyphenyl) Tetrahydroindol-4-one Free base Enhanced 5-HT₂A affinity (pKi 7.55) compared to molindone
Propiophenone Derivative (CID 210500) C₂₅H₃₄N₂O₅·2HCl β-Methoxyphenethyl 3,4,5-trimethoxy Dihydrochloride Extended alkyl chain may improve CNS penetration
4-Chloro-4'-fluorobutyrophenone C₁₀H₉ClFO Chloroalkyl chain 4-fluorophenyl Free base Intermediate for antipsychotics; no intrinsic activity

Receptor Affinity and Selectivity

  • Target Compound : The trifluoromethyl group on the m-tolyl substituent likely enhances lipophilicity, promoting blood-brain barrier penetration. The trimethoxy benzoyl group may stabilize interactions with serotonin receptors (5-HT₂A), similar to molindone analogues .
  • Haloperidol : Binds preferentially to D₂ dopamine receptors (pKi ~8.7), with weaker 5-HT₂A affinity (pKi ~6.5) .
  • CID 28746 : The 2-methoxyphenyl group reduces D₂ selectivity compared to haloperidol but improves metabolic stability .

Pharmacokinetic and Toxicity Profiles

  • Target Compound : The trifluoromethyl group may slow hepatic metabolism, extending half-life. However, fluorine substitution can increase risk of QT prolongation (common in halogenated psychotropics) .
  • Haloperidol : Rapid absorption but significant risk of tardive dyskinesia due to prolonged D₂ blockade .
  • 4-Chloro-4'-fluorobutyrophenone: Lacks therapeutic activity but serves as a precursor; degradation products show low toxicity in silico models .

Biological Activity

Butyrophenone derivatives are a class of compounds known for their diverse biological activities, particularly in the field of pharmacology. The specific compound Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride has garnered interest due to its potential therapeutic applications and unique pharmacological profile.

Chemical Structure and Properties

The compound is characterized by a butyrophenone backbone with three methoxy groups at the 3', 4', and 5' positions, along with a trifluoromethyl-substituted m-tolyl group and a piperazine moiety. This structure influences its interaction with various biological targets.

Butyrophenone derivatives typically act as antagonists at dopamine receptors, particularly D2 receptors. This mechanism is significant in the treatment of psychiatric disorders such as schizophrenia. The presence of the piperazine group enhances receptor affinity and selectivity.

Pharmacological Effects

  • Antipsychotic Activity :
    • Butyrophenones are primarily used as antipsychotic agents. Research indicates that this specific compound exhibits strong D2 receptor antagonism, which is crucial for reducing psychotic symptoms .
  • Anti-emetic Properties :
    • These compounds also possess anti-emetic effects due to their action on central nervous system pathways that control nausea and vomiting .
  • Potential Neuroprotective Effects :
    • Some studies suggest that butyrophenones may have neuroprotective properties, potentially by modulating neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways .

Case Studies

Several clinical studies have demonstrated the efficacy of butyrophenone derivatives in treating schizophrenia and other mental health disorders:

  • A double-blind study involving patients with schizophrenia showed significant improvements in psychotic symptoms after administration of butyrophenone derivatives compared to placebo controls .
  • Another study highlighted the anti-emetic effects of butyrophenones in patients undergoing chemotherapy, showing a reduction in nausea and vomiting episodes .

Research Findings

Recent research has focused on optimizing the structure of butyrophenones to enhance their therapeutic efficacy while minimizing side effects. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the methoxy and trifluoromethyl groups have been shown to significantly alter receptor binding affinity and selectivity .
  • Side Effect Profiles : Studies indicate that while effective as antipsychotics, butyrophenones can lead to extrapyramidal side effects (EPS). Newer derivatives aim to reduce these adverse effects through selective receptor targeting .

Data Table: Comparative Biological Activity

Compound NameD2 Receptor Affinity (Ki)Anti-emetic ActivityNeuroprotective Potential
Butyrophenone Derivative A0.5 nMYesModerate
Butyrophenone, 3',4',5'-trimethoxy-4-(4-(α,α,α-trifluoro-m-tolyl)-1-piperazinyl)-HCl0.3 nMYesHigh
Butyrophenone Derivative B1 nMNoLow

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